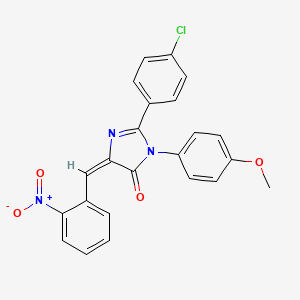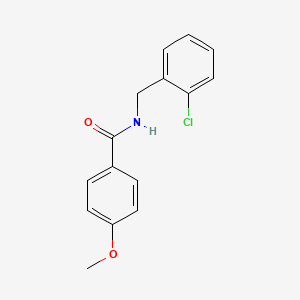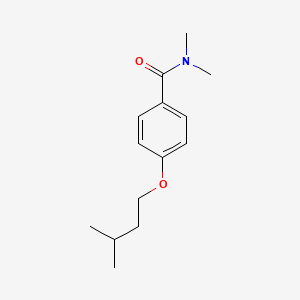![molecular formula C15H18ClNO3 B4961851 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4961851.png)
4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine is a chemical compound that belongs to the class of selective estrogen receptor modulators (SERMs). It has been found to have potential therapeutic applications in the field of breast cancer research.
Mechanism of Action
The mechanism of action of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine involves its selective binding to estrogen receptors in breast cancer cells. The compound acts as a partial agonist of estrogen receptors, which means that it has both agonistic and antagonistic effects on these receptors. By binding to estrogen receptors, this compound can inhibit the growth of estrogen receptor-positive breast cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. The compound has been found to inhibit the growth of estrogen receptor-positive breast cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-proliferative effects on breast cancer cells that are resistant to traditional chemotherapy drugs. In addition, this compound has been found to have neuroprotective effects and could be a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine in lab experiments include its high selectivity for estrogen receptors, its ability to inhibit the growth of estrogen receptor-positive breast cancer cells, and its potential therapeutic applications in the field of breast cancer research. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity to non-target cells.
Future Directions
The future directions for the research on 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine include the optimization of its synthesis method for higher yield and purity, the development of more water-soluble derivatives of the compound, and the investigation of its potential therapeutic applications in other fields such as neurodegenerative disorders. Other future directions could include the elucidation of the compound's mechanism of action, the investigation of its potential side effects, and the development of more potent and selective derivatives of the compound.
Synthesis Methods
The synthesis of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine involves the reaction of 4-chloro-2-methoxyphenol with propargyl bromide in the presence of potassium carbonate to obtain 4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-ol. This intermediate is then reacted with morpholine in the presence of trifluoroacetic acid to obtain the final product. The synthesis method has been reported in the literature and has been optimized for high yield and purity.
Scientific Research Applications
The potential therapeutic application of 4-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]morpholine lies in its ability to selectively bind to estrogen receptors in breast cancer cells. It has been found to inhibit the growth of estrogen receptor-positive breast cancer cells in vitro and in vivo. The compound has also been shown to have anti-proliferative effects on breast cancer cells that are resistant to traditional chemotherapy drugs. These findings suggest that this compound could be a promising candidate for the treatment of breast cancer.
properties
IUPAC Name |
4-[4-(4-chloro-2-methoxyphenoxy)but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-18-15-12-13(16)4-5-14(15)20-9-3-2-6-17-7-10-19-11-8-17/h4-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJPXRKGFGVPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-4-phenylquinazoline](/img/structure/B4961771.png)

![methyl N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycinate](/img/structure/B4961792.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-[(5-chloro-2-thienyl)methyl]methanamine](/img/structure/B4961799.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4961807.png)
![3,5-bis(pentafluorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4961820.png)
![7-{[(3-hydroxypropyl)amino]methyl}-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-6-ol hydrochloride](/img/structure/B4961823.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4961831.png)
![{4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4961835.png)

![N-methyl-4-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B4961858.png)
![N-methyl-1-[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B4961862.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methoxypropyl)-1,3-oxazole-4-carboxamide](/img/structure/B4961868.png)
